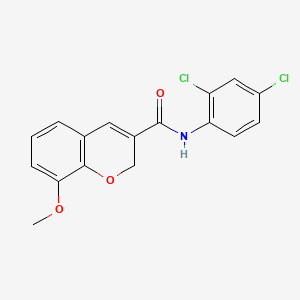
N-(2,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide, also known as DMCM, is a chemical compound that has been extensively studied for its potential use in scientific research. DMCM belongs to the class of benzodiazepine receptor ligands and has been found to have anxiolytic and anticonvulsant effects.
Scientific Research Applications
Urease Inhibition
This compound has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is a crucial process in many organisms. Inhibitors of this enzyme have applications in agriculture to reduce the loss of urea-based fertilizers and in medicine to treat infections caused by urease-producing bacteria .
Antioxidant Activity
The antioxidant properties of this compound have been explored due to its ability to scavenge free radicals. Antioxidants are important in preventing oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The compound’s effectiveness against DPPH (a common indicator of antioxidant activity) suggests its potential for inclusion in pharmaceuticals or dietary supplements .
Cytotoxicity
Research has also been conducted on the cytotoxic effects of this compound, particularly using the brine shrimp lethality bioassay. This assay helps determine the potential toxicity of a compound, which is a critical step in drug discovery. The LD50 value found indicates the concentration at which the compound is lethal to half the population of brine shrimp, providing insights into its safety profile .
DNA Protection and Binding
The compound has shown promise in protecting DNA from damage, which is a significant aspect of cancer prevention and treatment. Additionally, its ability to bind to DNA through intercalation suggests it could be used to modulate gene expression or as a framework for developing new anticancer drugs .
Molecular Docking and Structure Analysis
Molecular docking studies have been performed to understand how this compound interacts with biological targets at the molecular level. These studies are essential for rational drug design, allowing researchers to predict the orientation and binding affinity of the compound to its target, which in this case includes urease .
Conformational Analysis
The compound’s structure and conformational behavior have been analyzed using computational modeling. Understanding the conformational flexibility and stability of a compound is important for predicting its reactivity and interaction with biological molecules. This information can be used to optimize the compound for better therapeutic efficacy .
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c1-22-15-4-2-3-10-7-11(9-23-16(10)15)17(21)20-14-6-5-12(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBENHWDGQNOFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

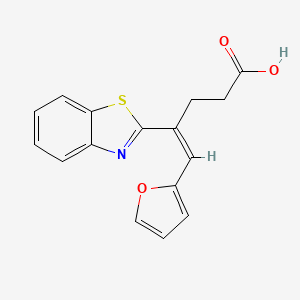
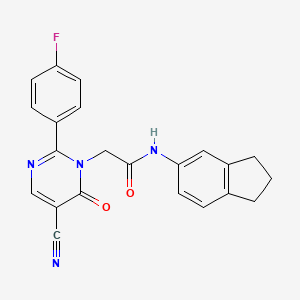

![methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate](/img/structure/B2968334.png)
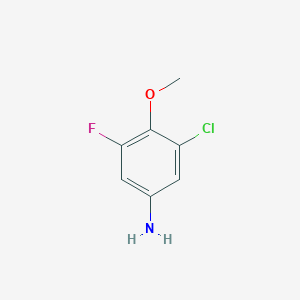
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}acetamide](/img/structure/B2968338.png)
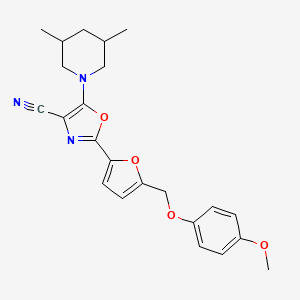
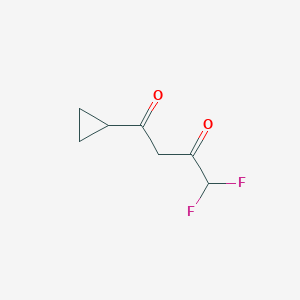
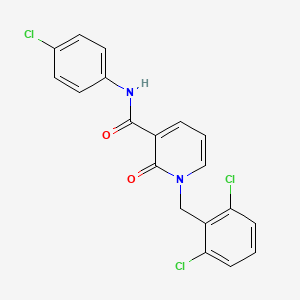
![Methyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2968347.png)
![N-(4-methoxyphenethyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2968350.png)
![3-Bromomethyl-5-fluoro-benzo[b]thiophene](/img/structure/B2968351.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2968352.png)
